Elucidation of the Chemical Structure of C15H24IN3O3: A Technical Guide
Elucidation of the Chemical Structure of C15H24IN3O3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and logical framework for the elucidation of the chemical structure of a novel organic compound with the molecular formula C15H24IN3O3. Given the absence of this specific formula in publicly available chemical databases, this document serves as a detailed roadmap for researchers encountering a new chemical entity of this nature. We will explore the theoretical underpinnings and practical applications of modern analytical techniques essential for structural determination.
Initial Assessment and Hypothesis Generation
The first step in structure elucidation is a thorough analysis of the molecular formula itself. For C15H24IN3O3, we can deduce the following:
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Molecular Weight: The nominal molecular weight is approximately 421.27 g/mol . High-resolution mass spectrometry will be crucial for confirming the exact mass and elemental composition.
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Degree of Unsaturation (DoU): The DoU, also known as the index of hydrogen deficiency, provides insight into the number of rings and/or multiple bonds within the molecule. The formula for calculating DoU is:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens (in this case, iodine), and N is the number of nitrogens.
For C15H24IN3O3: DoU = 15 + 1 - (24/2) - (1/2) + (3/2) = 16 - 12 - 0.5 + 1.5 = 5
A degree of unsaturation of 5 suggests a combination of rings (aromatic or aliphatic) and/or double/triple bonds. This initial calculation is fundamental in guiding the interpretation of subsequent spectroscopic data.
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is essential for piecing together the molecular puzzle. The following sections detail the key experiments and the type of information they provide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in identifying structural motifs.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used.
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Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules, while electron ionization (EI) can be used for more volatile and less polar compounds. Given the presence of nitrogen and oxygen, ESI in both positive and negative ion modes should be attempted.
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization in ESI.
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Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). Tandem mass spectrometry (MS/MS) experiments should also be performed on the parent ion to induce fragmentation and gather structural information.
Hypothetical Data Presentation: HRMS Data
| Parameter | Observed Value | Interpretation |
| Ion Mode | ESI+ | Protonated molecule observed. |
| [M+H]+ (m/z) | 422.0935 | Confirms the elemental composition as C15H24IN3O3. |
| Isotopic Pattern | Consistent with one Iodine atom | The characteristic isotopic pattern of iodine (100% 127I) is observed. |
| Key MS/MS Fragments (m/z) | 295.1, 127.0 | Potential loss of the iodine atom and subsequent fragmentation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: 1D and 2D NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical and should be based on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
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1D NMR Experiments:
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).
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¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH2, and CH3 groups.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining stereochemistry.
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Hypothetical Data Presentation: NMR Data Summary
| ¹H Chemical Shift (ppm) | Integration | Multiplicity | ¹³C Chemical Shift (ppm) | HSQC Correlation | Key HMBC Correlations |
| 7.25 | 1H | d | 130.1 | Yes | 155.2, 115.8 |
| 6.80 | 1H | d | 115.8 | Yes | 155.2, 130.1 |
| 4.10 | 2H | t | 65.4 | Yes | 172.3 |
| 3.50 | 3H | s | 55.6 | Yes | 155.2 |
| ... | ... | ... | ... | ... | ... |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: An FTIR spectrometer.
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using a suitable solvent that does not have strong absorptions in the regions of interest.
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Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Hypothetical Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 | Broad | O-H or N-H stretching |
| 2950 | Strong | C-H stretching (aliphatic) |
| 1710 | Strong | C=O stretching (carbonyl) |
| 1600 | Medium | C=C stretching (aromatic) or C=N |
| 1250 | Strong | C-O stretching |
Data Integration and Structure Elucidation Workflow
The data from each analytical technique must be integrated to build a cohesive picture of the molecular structure.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the elucidation of a novel chemical structure.
Signaling Pathways and Biological Context
Should the elucidated structure be a novel therapeutic agent, understanding its interaction with biological systems is paramount. While no specific signaling pathway can be described without a known structure, the following diagram illustrates a generic workflow for investigating the biological activity of a new chemical entity.
Experimental Workflow for Biological Activity Screening
Caption: Generalized workflow for assessing the biological activity of a novel compound.
Conclusion
The elucidation of a novel chemical structure, such as one with the formula C15H24IN3O3, is a systematic process that relies on the careful application and interpretation of a suite of modern analytical techniques. By beginning with a foundational analysis of the molecular formula and progressively integrating data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a definitive structure can be proposed. The workflows and hypothetical data presented in this guide offer a robust framework for researchers and drug development professionals to navigate the challenges of structural elucidation and subsequent biological evaluation.
